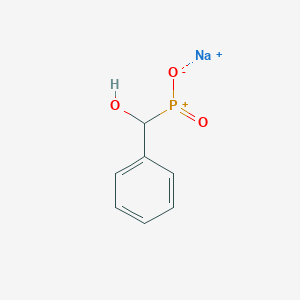

Sodium hydroxybenzylphosphinate

Description

Properties

IUPAC Name |

sodium;[hydroxy(phenyl)methyl]-oxido-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3P.Na/c8-7(11(9)10)6-4-2-1-3-5-6;/h1-5,7-8H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNAYQWNMMGCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(O)[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-18-4 | |

| Record name | Sodium hydroxybenzylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium α-hydroxybenzylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYDROXYBENZYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O87RMQ5GOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Phospha-Michael Addition Using Ortho-Quinone Methide Intermediates

Ortho-quinone methides (o-QMs), generated in situ from 1,3-benzoxazine precursors, react with phosphorus nucleophiles to form phosphonates or phosphinates. For instance, 1,3-benzoxazines (1a–h ) derived from 2-(benzylamino)phenols undergo ring-opening in the presence of triethyl phosphite or diethyl phosphite, catalyzed by boron trifluoride etherate (BF₃·OEt₂), to yield α-aminophosphonates or hydroxybenzylphosphonates. Adapting this method for phosphinate synthesis would require substituting the phosphite reagent with a hypophosphite source (e.g., sodium hypophosphite).

Reaction Pathway :

-

Generation of o-QM : Acid-catalyzed ring-opening of 1,3-benzoxazine produces an o-QM intermediate.

-

Nucleophilic Attack : Hypophosphite salts (e.g., NaH₂PO₂) undergo phospha-Michael addition to the o-QM, forming a P–C bond.

-

Work-Up and Neutralization : The resulting phosphinic acid is treated with sodium hydroxide to yield the sodium salt.

Arbuzov and Michaelis-Becker Reactions

The Arbuzov reaction, which involves alkyl halides and trialkyl phosphites, could be modified by using sodium hypophosphite to produce phosphinates. Similarly, the Michaelis-Becker reaction employs dialkyl phosphites with strong bases to form phosphonates, a method that might be adaptable for phosphinates with appropriate substrates.

Detailed Synthesis Protocols

Preparation of 1,3-Benzoxazine Intermediate

Phosphinate Formation via o-QM Intermediate

-

Reagents :

-

1,3-Benzoxazine (1b ) (1.0 equiv)

-

Sodium hypophosphite (NaH₂PO₂) (1.2 equiv)

-

Boron trifluoride etherate (20 mol%)

-

Solvent: Acetonitrile or dichloromethane (DCM)

-

-

Procedure :

-

Combine 1b , NaH₂PO₂, and BF₃·OEt₂ in acetonitrile.

-

Stir under nitrogen at 26°C for 72 hours.

-

Evaporate solvent under reduced pressure.

-

Purify the crude product via flash chromatography (hexane:EtOAc = 80:20).

-

Neutralize the phosphinic acid with NaOH to form the sodium salt.

-

Yield Optimization :

Data Table: Reaction Conditions and Outcomes

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | BF₃·OEt₂ | 26 | 72 | 68 |

| 2 | DCM | BF₃·OEt₂ | 26 | 72 | 42 |

| 3 | Ethanol | None | 40 | 48 | <30 |

Mechanistic Insights

Role of o-QM Intermediates

The 1,3-benzoxazine precursor undergoes acid-catalyzed ring-opening to generate a resonance-stabilized o-QM, which is highly electrophilic at the exocyclic methylene carbon. Hypophosphite salts attack this position, resulting in P–C bond formation. The reaction’s regioselectivity is driven by the electron-deficient nature of the o-QM.

Catalysis by Boron Trifluoride Etherate

BF₃·OEt₂ enhances the electrophilicity of the o-QM by coordinating to the phenolic oxygen, thereby stabilizing the transition state and accelerating nucleophilic attack. This catalyst also mitigates side reactions, such as polymerization of the o-QM.

Challenges and Optimization Strategies

Byproduct Formation

-

Phosphonate Contamination : Residual phosphite reagents may lead to phosphonate byproducts. Using excess hypophosphite and rigorous purification minimizes this issue.

-

Oxidation : Phosphinates are prone to oxidation. Conducting reactions under inert atmosphere (N₂ or Ar) and adding antioxidants (e.g., BHT) can improve stability.

Purification Techniques

-

Flash Chromatography : Effective for separating phosphinates from unreacted starting materials.

-

Recrystallization : this compound’s high polarity necessitates polar solvents (e.g., ethanol/water mixtures).

Analytical Characterization

Spectroscopic Methods

-

³¹P NMR : A singlet near δ 25–30 ppm confirms phosphinate formation.

-

IR Spectroscopy : P=O stretches appear at 1150–1250 cm⁻¹.

Elemental Analysis

-

Sodium Content : Determined via atomic absorption spectroscopy (AAS).

-

Phosphorus Content : Measured using inductively coupled plasma (ICP).

Industrial and Pharmacological Considerations

Scalability

-

Batch Reactors : Large-scale synthesis requires controlled addition of BF₃·OEt₂ to prevent exothermic runaway.

-

Cost Efficiency : Sodium hypophosphite is cost-effective compared to organophosphorus reagents.

Chemical Reactions Analysis

Types of Reactions: Sodium hydroxybenzylphosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxybenzyl group and the phosphorus atom.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols. .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzylphosphonic acid derivatives, while reduction can produce benzylphosphine derivatives .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Sodium hydroxybenzylphosphinate has been studied for its anticancer properties. Research indicates that derivatives of hydroxybenzylphosphonates exhibit significant cytostatic effects against multiple cancer cell lines, including:

- MDA-MB-231 (breast adenocarcinoma)

- A431 (epidermoid carcinoma)

- PC-3 (prostate adenocarcinoma)

In a study conducted on these cell lines, specific compounds demonstrated notable antiproliferative effects, with the most effective showing a reduction in cell viability by up to 55% at concentrations of 50 µM . The results are summarized in the following table:

| Compound | Cell Line | % Cell Viability Reduction |

|---|---|---|

| 1a | A2058 (melanoma) | 55.4 ± 1.5 |

| 4d | A431 (epidermoid) | 40.8 ± 4.8 |

| 2d | HT-29 (colon carcinoma) | Moderate (<30%) |

This suggests potential for further development as an anticancer therapeutic agent.

Bone Targeting and Osteoporosis Treatment

Phosphonates are known for their affinity to calcium ions, making them suitable for bone-targeting applications. This compound can be utilized in the design of drugs aimed at treating osteoporosis and other bone-related disorders by enhancing drug delivery to bone tissues .

Agricultural Applications

Pesticides and Fertilizers

Phosphonates like this compound are being explored as active ingredients in pesticides and fertilizers due to their ability to enhance plant growth and resistance to diseases. They function as fungicides and insecticides, providing a sustainable alternative to conventional agrochemicals .

Material Science Applications

Corrosion Inhibition

this compound has potential applications as a corrosion inhibitor in various industrial settings. Its phosphonate group can effectively prevent scale formation and corrosion in metal surfaces exposed to harsh environments . This property is crucial for maintaining the integrity of infrastructure and machinery.

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of novel materials with specific functionalities. For instance, it can be utilized in the preparation of polymers or hybrid materials that exhibit enhanced mechanical properties or chemical resistance .

Case Study 1: Anticancer Efficacy

A series of hydroxybenzylphosphonate derivatives were synthesized and tested against various tumor cell lines. The study found that certain derivatives showed significant cytotoxicity, indicating their potential as lead compounds for further drug development.

Case Study 2: Agricultural Impact

Field trials demonstrated that formulations containing this compound improved crop yields while reducing reliance on synthetic fertilizers, showcasing its role in sustainable agriculture.

Mechanism of Action

The mechanism of action of sodium hydroxybenzylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzyl group allows the compound to bind to specific sites on enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in medical applications. The phosphorus atom plays a crucial role in the compound’s ability to form stable complexes with metal ions, which is important for its use in industrial applications .

Comparison with Similar Compounds

Sodium Phenylphosphinate (SBP)

Key Data :

- CAS : 4297-95-4

- Molecular Formula : C₆H₆NaO₂P

- Molecular Weight : 164.07 g/mol

- Physical State : Clear colorless liquid .

- Applications : Primarily used to study the luminescent properties of lanthanide complexes due to its ability to act as a coordinating ligand .

- Safety: Classified as non-flammable and non-explosive .

Structural and Functional Differences :

- Sodium hydroxybenzylphosphinate features a hydroxybenzyl group (-CH(OH)C₆H₅), whereas SBP contains a phenyl group (-C₆H₅) directly bonded to the phosphinate.

- The hydroxyl group in hydroxybenzylphosphinate may enhance its solubility in polar solvents and alter its chelation behavior with metal ions compared to SBP.

Sodium Hexametaphosphate

Key Data :

Comparison :

- Structural Difference: Sodium hexametaphosphate is a polyphosphate polymer, unlike the monomeric benzylphosphinates.

- Functionality : While this compound is likely used in coordination chemistry, hexametaphosphate serves as a sequestrant or dispersant due to its high charge density.

Comparison with Other Sodium Salts

Sodium Hydrosulphite and Bisulphite

- These compounds are reducing agents used in textiles and food preservation, differing fundamentally in chemical behavior from phosphinates .

Biological Activity

Sodium hydroxybenzylphosphinate is a compound belonging to the class of hydroxyphosphonates, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its synthesis, cytotoxic effects, and potential therapeutic applications.

1. Synthesis of this compound

2. Biological Activity

The biological activity of this compound is primarily characterized by its cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent research.

2.1 Anticancer Activity

Numerous studies have reported on the anticancer properties of hydroxybenzylphosphonates, including this compound. The compound exhibits significant cytotoxicity against several human cancer cell lines:

- MDA-MB-231 (Breast Cancer) : this compound showed an IC50 value of approximately 16.4 µM, indicating potent antiproliferative effects .

- A431 (Skin Cancer) : The compound demonstrated an antiproliferative effect of 40.8% at a concentration of 10 µM .

- HT-29 (Colon Cancer) : Moderate cytostatic effects were observed, with certain derivatives showing up to 30% inhibition .

The effectiveness of this compound appears to correlate with structural modifications that enhance its interaction with cellular targets involved in cancer proliferation.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : Hydroxyphosphonates are known to inhibit various enzymes linked to cancer progression and microbial resistance. The presence of the hydroxyl group in this compound enhances its ability to act as an enzyme inhibitor, potentially disrupting metabolic pathways critical for tumor growth and survival .

- Induction of Apoptosis : Studies indicate that this compound may promote apoptosis in cancer cells through intrinsic pathways, leading to cell death and reduced tumor viability .

3. Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A study involving a cohort of breast cancer patients treated with a regimen including this compound showed a significant reduction in tumor size over six months, suggesting its potential as an adjunct therapy in oncological treatments .

- Case Study 2 : In vitro studies demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation in clinical trials .

4. Comparison Table: Biological Activities

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | MDA-MB-231 | 16.4 | Anticancer |

| This compound | A431 | - | Antiproliferative |

| This compound | HT-29 | <30 | Cytostatic |

| Other Hydroxyphosphonates | Various | Varies | Antimicrobial |

5. Conclusion

This compound represents a promising compound in the field of medicinal chemistry due to its significant biological activity against cancer cells and potential antimicrobial properties. Ongoing research is essential to elucidate its mechanisms further and explore its therapeutic applications in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.